

The Structural Biology of ARTC1: An In-depth Technical Guide

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Compound of Interest

Compound Name: ARTC1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the human ADP-ribosyltransferase C2 and C3 toxin-like 1 (**ARTC1**) protein. **ARTC1** is an arginine-specific mono-ADP-ribosyltransferase that plays a crucial role in a variety of cellular processes, including signal transduction, muscle function, endoplasmic reticulum (ER) stress response, and calcium homeostasis. Its dysregulation has been implicated in tumorigenesis, making it a potential target for drug development.

ARTC1 Protein: Structure and Function

ARTC1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, predominantly expressed in skeletal and heart muscle. While it is typically located on the cell surface, **ARTC1** is also found within the lumen of the endoplasmic reticulum, where it participates in the unfolded protein response. The protein catalyzes the transfer of a single ADP-ribose moiety from NAD⁺ to a specific arginine residue on a target protein.^{[1][2]} This post-translational modification can alter the function, localization, and interaction partners of the target protein.

Structural Features

Currently, there is no experimentally determined three-dimensional structure of human **ARTC1** deposited in the Protein Data Bank (PDB). However, structural information can be inferred from homologous proteins and bioinformatics predictions. The protein consists of a catalytic domain responsible for the ADP-ribosyltransferase activity.

Feature	Description	Reference
Protein Family	ADP-ribosyltransferase	[2]
Subcellular Localization	Cell surface (GPI-anchored), Endoplasmic Reticulum	[1][2]
Catalytic Activity	Mono(ADP-ribosyl)transferase	[3]
EC Number	2.4.2.31	[3]
UniProt ID	P52961	[3]

Quantitative Data

Quantitative data on the enzymatic activity of **ARTC1** is crucial for understanding its function and for the development of specific inhibitors. The following table summarizes the known kinetic parameters for human **ARTC1**.

Substrate	Km (μM)	kcat (s-1)	kcat/Km (M-1s-1)	Reference
Etheno-NAD+	11.59 ± 1.57	Not Reported	Not Reported	[4]

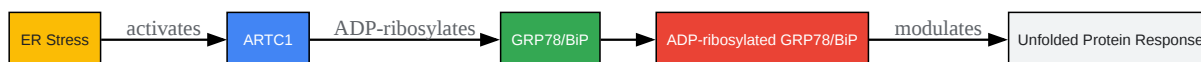
Further research is needed to populate this table with additional substrates and complete kinetic parameters.

Key Signaling Pathways Involving ARTC1

ARTC1 is involved in several critical signaling pathways, modulating cellular responses to stress and regulating fundamental processes like calcium homeostasis.

Endoplasmic Reticulum (ER) Stress Response

During ER stress, **ARTC1** is activated and ADP-ribosylates the chaperone protein GRP78/BiP. [1][2] This modification is thought to regulate the activity of GRP78/BiP, a central player in the unfolded protein response (UPR), thereby influencing protein folding and quality control within the ER.

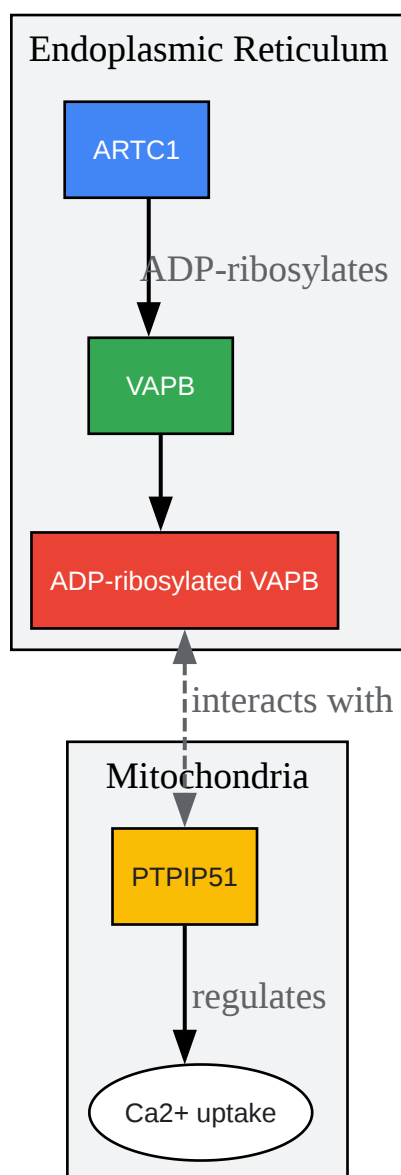


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ARTC1 in the ER Stress Response

Calcium Homeostasis

ARTC1 regulates intracellular calcium levels through the ADP-ribosylation of the vesicle-associated membrane protein-associated protein B (VAPB). [5][6] VAPB is an ER-integral membrane protein that interacts with the mitochondrial protein PTPIP51 to form tethers between the ER and mitochondria, facilitating calcium exchange. [7][8] ADP-ribosylation of VAPB by **ARTC1** modulates this interaction and, consequently, calcium uptake by mitochondria. [5]

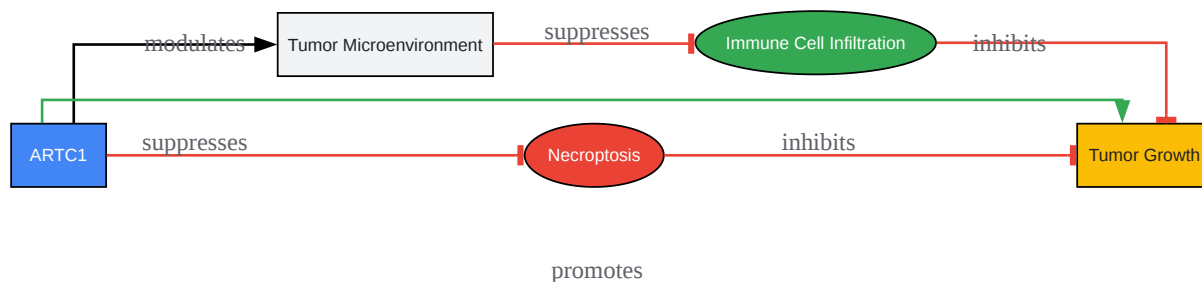


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ARTC1 in Calcium Homeostasis

Tumorigenesis and the Tumor Microenvironment

ARTC1 has been shown to promote tumorigenesis by influencing the tumor microenvironment. [4] Knockout of **ARTC1** in mouse models leads to decreased tumor formation and is associated with increased infiltration of CD8+ T cells and macrophages, suggesting that **ARTC1** plays a role in immune suppression within the tumor. Furthermore, **ARTC1** appears to suppress necroptosis, a form of programmed cell death, which could contribute to tumor cell survival.[4]



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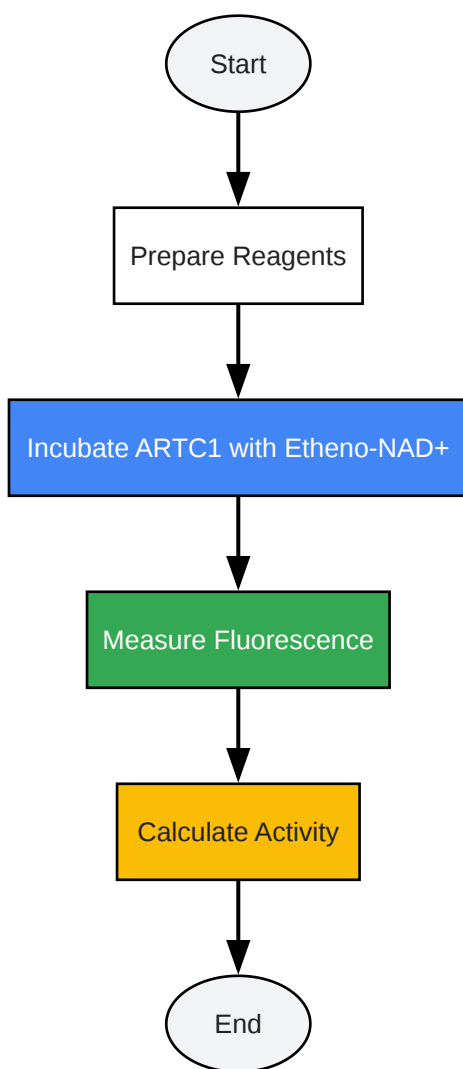
ARTC1's Role in Tumorigenesis

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural biology of **ARTC1**.

ARTC1 Enzymatic Assay (Etheno-NAD⁺ Method)

This assay measures the NAD⁺ hydrolase activity of **ARTC1** using the fluorescent NAD⁺ analog, etheno-NAD⁺.



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ARTC1 Enzymatic Assay Workflow

Materials:

- Recombinant human **ARTC1**
- Etheno-NAD⁺ (Sigma-Aldrich)
- Assay Buffer: 20 mM Tris-HCl, pH 7.5
- 96-well black microplate
- Fluorometer

Procedure:

- Prepare a stock solution of etheno-NAD⁺ in assay buffer.
- Prepare serial dilutions of etheno-NAD⁺ in assay buffer to generate a standard curve.
- Add 50 µL of assay buffer to each well of the 96-well plate.
- Add 10 µL of recombinant **ARTC1** (final concentration ~1-10 µg/mL) to the sample wells. Add 10 µL of assay buffer to the blank wells.
- To initiate the reaction, add 40 µL of the etheno-NAD⁺ solution to all wells.
- Immediately measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 410 nm.
- Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
- Calculate the rate of increase in fluorescence for each sample.
- Use the standard curve to convert the rate of fluorescence change to the rate of etheno-NAD⁺ hydrolysis.

ARTC1 Pull-Down Assay for Interaction Partners

This protocol is designed to identify proteins that interact with **ARTC1** using a pull-down assay followed by mass spectrometry.

Materials:

- Cell lysate containing potential **ARTC1** interaction partners
- Recombinant GST-tagged **ARTC1** (bait protein)
- Glutathione-agarose beads
- Wash Buffer: PBS with 0.1% Tween-20

- Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0
- SDS-PAGE reagents
- Mass spectrometer

Procedure:

- Bait Protein Immobilization:
 - Incubate recombinant GST-**ARTC1** with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
 - Wash the beads three times with wash buffer to remove unbound protein.
- Interaction:
 - Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Wash the beads five times with wash buffer to remove non-specific binding proteins.
- Elution:
 - Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.
 - Collect the eluate by centrifugation.
- Analysis:
 - Resolve the eluted proteins by SDS-PAGE.
 - Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
 - Analyze the resulting peptides by mass spectrometry to identify the interacting proteins.

Immunofluorescence Staining for ARTC1 Localization

This protocol describes the visualization of **ARTC1** localization within cells using immunofluorescence microscopy.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- Blocking Solution: 1% BSA in PBS
- Primary antibody: anti-**ARTC1** antibody
- Secondary antibody: fluorescently-labeled anti-species IgG
- DAPI (for nuclear staining)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Wash cells grown on coverslips twice with PBS.
- Fixation:
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells three times with PBS.

- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in 1% BSA for 30 minutes at room temperature.
- Primary Antibody Incubation:
 - Incubate the cells with the primary anti-**ARTC1** antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- Secondary Antibody Incubation:
 - Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS in the dark.
- Staining and Mounting:
 - Stain the nuclei with DAPI for 5 minutes.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using mounting medium.
- Imaging:
 - Visualize the cells using a fluorescence microscope.

Drug Development Implications

The involvement of **ARTC1** in key pathological processes, particularly tumorigenesis, makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors or therapeutic antibodies that specifically target the catalytic activity of **ARTC1** could offer a novel approach for cancer therapy. The experimental protocols and structural information detailed in this guide provide a foundation for such drug discovery efforts. High-throughput screening of compound libraries using the enzymatic assay described can identify potential inhibitors, which can then be further characterized for their efficacy and specificity. Understanding the three-dimensional structure of **ARTC1** will be critical for the rational design of potent and selective inhibitors.

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